molecular formula C20H13N3S B14150022 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile CAS No. 923216-52-8

4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile

Cat. No.: B14150022
CAS No.: 923216-52-8
M. Wt: 327.4 g/mol
InChI Key: HRKKZFZTNUMYEC-UHFFFAOYSA-N
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Description

4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a phenyl group, and a benzonitrile moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile typically involves multi-step organic reactionsThe final step involves the attachment of the benzonitrile moiety under controlled conditions, often using a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
  • 3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone

Uniqueness

4-(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile is unique due to the presence of the benzonitrile moiety, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

923216-52-8

Molecular Formula

C20H13N3S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C20H13N3S/c21-12-13-6-8-15(9-7-13)19-18(22)16-10-11-17(23-20(16)24-19)14-4-2-1-3-5-14/h1-11H,22H2

InChI Key

HRKKZFZTNUMYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)C#N)N

Origin of Product

United States

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